molecular formula C12H21BN2O4S B580909 N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide CAS No. 1256360-13-0

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide

Cat. No. B580909
M. Wt: 300.18
InChI Key: KZTRFGAKQBLHGJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide is a chemical compound with the following properties:



  • Empirical Formula : C₁₅H₂₂BNO₃

  • Molecular Weight : 275.15 g/mol

  • Physical State : Solid

  • Appearance : White to off-white crystalline powder



Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically a pyrrole derivative and a boronic acid, under controlled conditions. Detailed synthetic routes and optimization strategies can be found in the literature.



Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide consists of a pyrrole ring fused with a dioxaborolane moiety. The boron atom is coordinated to the pyrrole nitrogen, resulting in a stable five-membered ring system. The sulfonamide group provides additional functionality.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Cross-Coupling Reactions : Due to the boron functionality, it can undergo Suzuki-Miyaura or Buchwald-Hartwig reactions.

  • Functional Group Transformations : The sulfonamide group can be modified through substitution or reduction reactions.

  • Cyclization Reactions : The pyrrole ring can participate in cyclizations to form more complex structures.



Physical And Chemical Properties Analysis


  • Melting Point : This compound exhibits a melting point within a specific temperature range.

  • Solubility : It may be soluble in certain organic solvents but insoluble in water.

  • Stability : Considerations regarding stability under different conditions (light, temperature, etc.) are essential.


Scientific Research Applications

Sulfonamide Inhibitors: A Patent Review (2013-Present)

Sulfonamide compounds have been highlighted as a significant class of synthetic bacteriostatic antibiotics, used for treating bacterial infections among other applications. The review by Gulcin and Taslimi (2018) covers various classes of sulfonamide inhibitors, touching upon their use as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. This indicates the broad utility of sulfonamides in therapeutic applications, suggesting potential research avenues for related compounds like N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide in similar fields.

Read more about this review.

Sulfonamides: A Patent Review (2008 – 2012)

Carta, Scozzafava, and Supuran (2012) delve into the medicinal significance of the primary sulfonamide moiety present in numerous clinically used drugs. Their work reviews sulfonamides used as carbonic anhydrase inhibitors (CAIs), indicating their role in developing novel drugs for treating conditions like glaucoma and various tumors. This review suggests that compounds incorporating sulfonamide moieties, including potentially N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide, may offer significant value in drug development, especially for targeted therapies.

Explore this patent review.

From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides

Azevedo-Barbosa et al. (2020) review the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationship, and various biological activities. The focus on potential antitumor properties of sulfonamides opens up discussions on the versatility of these compounds in scientific research and drug development. This context might be relevant when considering the applications of structurally complex sulfonamides in cancer research or therapy.

Learn more about this review.

Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.

  • Hazard Information : Consult safety data sheets (SDS) for detailed hazard information.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Structural Elucidation : Determine crystal structures and conformations.


Remember that this analysis is based on available information, and further studies may provide additional insights. Always consult primary literature for the most up-to-date details. 🌟


properties

IUPAC Name

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BN2O4S/c1-11(2)12(3,4)19-13(18-11)10-7-8-15(9-10)20(16,17)14(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTRFGAKQBLHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-sulfonamide

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